molecular formula C19H22N4 B11293946 1-(Butylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-(Butylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11293946
M. Wt: 306.4 g/mol
InChI Key: WKOYMXDXFYCBLF-UHFFFAOYSA-N
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Description

1-(Butylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a nitrogen-containing heterocyclic compound. Compounds with such structures are known for their wide range of biological activities and therapeutic applications. The pyrido[1,2-a]benzimidazole scaffold is particularly significant due to its presence in various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[1,2-a]benzimidazoles typically involves the condensation of 2-aminobenzimidazole with various alkynes or alkenes under specific conditions. For instance, the condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole has been reported . Another method involves the use of cyclohexanones and 2-aminopyridines, promoted by iodine and air oxygen as an oxidant .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

1-(Butylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(Butylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Butylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with various molecular targets. It can bind to DNA, inhibiting replication and transcription processes, which is crucial for its anticancer activity. Additionally, it can interact with enzymes and proteins involved in cellular metabolism, leading to the disruption of essential biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Known for its wide range of biological activities, including antifungal and anticancer properties.

    Pyrido[1,2-a]benzimidazole: Similar in structure but may have different substituents, leading to variations in biological activity.

    Triazavirin: An antiviral compound with a similar heterocyclic structure

Uniqueness

1-(Butylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substituents, which can enhance its biological activity and specificity. The presence of the butylamino and propyl groups can influence its interaction with molecular targets, potentially leading to improved therapeutic effects .

Properties

Molecular Formula

C19H22N4

Molecular Weight

306.4 g/mol

IUPAC Name

1-(butylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C19H22N4/c1-3-5-11-21-18-12-14(8-4-2)15(13-20)19-22-16-9-6-7-10-17(16)23(18)19/h6-7,9-10,12,21H,3-5,8,11H2,1-2H3

InChI Key

WKOYMXDXFYCBLF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)CCC

Origin of Product

United States

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